3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole
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Overview
Description
5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE typically involves multiple steps:
Preparation of 5-Bromo-2-methoxybenzaldehyde: This can be synthesized by bromination of 2-methoxybenzaldehyde using bromine in the presence of a suitable catalyst.
Formation of 1,2,4-Triazole Derivative: The triazole ring is introduced through a cyclization reaction involving hydrazine and an appropriate precursor.
Coupling Reaction: The final step involves coupling the 5-bromo-2-methoxybenzaldehyde with the triazole derivative in the presence of a base to form the hydrazone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: It can be used as a probe to study biological processes due to its unique chemical properties.
Medicine
Drug Development:
Industry
Mechanism of Action
The mechanism of action of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bromine atoms may also play a role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxybenzaldehyde
- 3-Bromo-2-methoxybenzaldehyde
- 5-Bromo-2,3-dimethoxybenzaldehyde
Uniqueness
The uniqueness of 5-BROMO-2-METHOXYBENZALDEHYDE 1-{5-[(3-BROMOBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}HYDRAZONE lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C17H15Br2N5OS |
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Molecular Weight |
497.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-[(3-bromophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C17H15Br2N5OS/c1-25-15-6-5-14(19)8-12(15)9-20-22-16-21-17(24-23-16)26-10-11-3-2-4-13(18)7-11/h2-9H,10H2,1H3,(H2,21,22,23,24)/b20-9+ |
InChI Key |
YSQGTDLCZOTQHU-AWQFTUOYSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC2=NC(=NN2)SCC3=CC(=CC=C3)Br |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC2=NC(=NN2)SCC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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